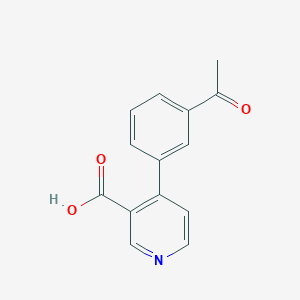
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine (2-CFHP) is a synthetic organic compound with a molecular formula of C8H6FN2O and a molecular weight of 165.15 g/mol. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and a fluorine atom. 2-CFHP is an important intermediate in the synthesis of a variety of drugs, such as anti-inflammatory drugs, antibiotics, and antiviral agents. In recent years, it has been widely used in the synthesis of new drugs.
Applications De Recherche Scientifique
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of drugs, such as anti-inflammatory drugs, antibiotics, and antiviral agents. It is also used in the synthesis of novel materials, such as organic semiconductors and nanomaterials. In addition, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% is used in organic synthesis and as a reagent in organic reactions.
Mécanisme D'action
The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic sites of other molecules. This reaction results in the formation of a new bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a wide range of biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and anti-bacterial properties. It has also been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis C. In addition, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent. In addition, it is a relatively stable compound, making it suitable for use in a wide range of laboratory experiments. However, it is important to note that 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% is a toxic compound and should be handled with care.
Orientations Futures
The potential applications of 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% are still being explored. One potential application is in the development of new drugs. In particular, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% has been shown to have antiviral activity, and further research is needed to explore its potential as an antiviral agent. In addition, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% could be used in the development of new materials, such as organic semiconductors and nanomaterials. Finally, 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% could be used in the synthesis of new organic compounds and as a reagent in organic reactions.
Méthodes De Synthèse
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95% can be synthesized by a number of methods. The most common method is the Knoevenagel condensation reaction, which involves the reaction of a ketone, an aldehyde, and an amine. This reaction yields an intermediate which is then subjected to a series of reactions to yield 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%. Other methods, such as the Biginelli reaction, the Ugi reaction, and the Passerini reaction, can also be used to synthesize 2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine, 95%.
Propriétés
IUPAC Name |
2-fluoro-3-(4-oxo-1H-pyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O/c13-12-8(7-14)2-1-3-10(12)11-6-9(16)4-5-15-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQBMFDNIGRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=O)C=CN2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50692535 |
Source


|
| Record name | 2-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyano-2-fluorophenyl)-4-hydroxypyridine | |
CAS RN |
1261971-27-0 |
Source


|
| Record name | 2-Fluoro-3-(4-oxo-1,4-dihydropyridin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50692535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














